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molecular formula C18H15N5O B8612260 3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one

3-methyl-4-[2-(methylamino)quinazolin-6-yl]-7H-1,7-naphthyridin-8-one

Cat. No. B8612260
M. Wt: 317.3 g/mol
InChI Key: RMONLWHPZZIJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989461B2

Procedure details

7-(4-Methoxybenzyl)-3-methyl-4-(2-(methylamino)quinazolin-6-yl)-1,7-naphthyridin-8(7H)-one (0.900 g, 2.06 mmol) was taken in a clear microwave vial and treated with 14 ml of TFA and 1 ml of conc HCl. The vial was capped and heated in a Personal Chemistry SmithSynthesizer to 175° C. for 45 minutes. The volatiles were evaporated under reduced pressure and residual TFA/water was azeotroped with toluene. The residue was taken up in DCM/2M MeOH and loaded unto silica. The residue was purified by column chromatography on silica gel using a gradient of 3 to 12% MeOH in DCM to give 3-methyl-4-(2-(methylamino)quinazolin-6-yl)-1,7-naphthyridin-8(7H)-one as a yellow solid. MS (M+H)+ 318.
Name
7-(4-Methoxybenzyl)-3-methyl-4-(2-(methylamino)quinazolin-6-yl)-1,7-naphthyridin-8(7H)-one
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=CC(C[N:8]2[C:17](=[O:18])[C:16]3[N:15]=[CH:14][C:13]([CH3:19])=[C:12]([C:20]4[CH:21]=[C:22]5[C:27](=[CH:28][CH:29]=4)[N:26]=[C:25]([NH:30][CH3:31])[N:24]=[CH:23]5)[C:11]=3[CH:10]=[CH:9]2)=CC=1.C(O)(C(F)(F)F)=O.Cl>>[CH3:19][C:13]1[CH:14]=[N:15][C:16]2[C:17](=[O:18])[NH:8][CH:9]=[CH:10][C:11]=2[C:12]=1[C:20]1[CH:21]=[C:22]2[C:27](=[CH:28][CH:29]=1)[N:26]=[C:25]([NH:30][CH3:31])[N:24]=[CH:23]2

Inputs

Step One
Name
7-(4-Methoxybenzyl)-3-methyl-4-(2-(methylamino)quinazolin-6-yl)-1,7-naphthyridin-8(7H)-one
Quantity
0.9 g
Type
reactant
Smiles
COC1=CC=C(CN2C=CC=3C(=C(C=NC3C2=O)C)C=2C=C3C=NC(=NC3=CC2)NC)C=C1
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
1 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was capped
CUSTOM
Type
CUSTOM
Details
The volatiles were evaporated under reduced pressure and residual TFA/water
CUSTOM
Type
CUSTOM
Details
was azeotroped with toluene
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel using a gradient of 3 to 12% MeOH in DCM

Outcomes

Product
Name
Type
product
Smiles
CC=1C=NC=2C(NC=CC2C1C=1C=C2C=NC(=NC2=CC1)NC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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